molecular formula C14H11BrFN3OS B4823413 3-(5-BROMO-2-FURYL)-5-[(3-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOLE

3-(5-BROMO-2-FURYL)-5-[(3-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOLE

Cat. No.: B4823413
M. Wt: 368.23 g/mol
InChI Key: ATZHYRFRQPBFKM-UHFFFAOYSA-N
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Description

3-(5-BROMO-2-FURYL)-5-[(3-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOLE is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-BROMO-2-FURYL)-5-[(3-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOLE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.

    Introduction of the bromo-furyl group: This step may involve bromination reactions using bromine or N-bromosuccinimide (NBS).

    Attachment of the fluorobenzylsulfanyl group: This can be done through nucleophilic substitution reactions using thiols and fluorobenzyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the triazole ring or the bromo-furyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the bromine and fluorine positions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

3-(5-BROMO-2-FURYL)-5-[(3-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOLE may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its triazole core, which is known for antifungal, antibacterial, and anticancer activities.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 3-(5-BROMO-2-FURYL)-5-[(3-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOLE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound, known for its wide range of biological activities.

    5-Bromo-2-furyl derivatives: Compounds with similar bromo-furyl groups, used in various chemical and biological applications.

    Fluorobenzylsulfanyl derivatives: Compounds with similar fluorobenzylsulfanyl groups, known for their unique chemical properties.

Uniqueness

3-(5-BROMO-2-FURYL)-5-[(3-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOLE is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in other compounds.

Properties

IUPAC Name

3-(5-bromofuran-2-yl)-5-[(3-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFN3OS/c1-19-13(11-5-6-12(15)20-11)17-18-14(19)21-8-9-3-2-4-10(16)7-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZHYRFRQPBFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)F)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-BROMO-2-FURYL)-5-[(3-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOLE
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3-(5-BROMO-2-FURYL)-5-[(3-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOLE
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3-(5-BROMO-2-FURYL)-5-[(3-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOLE
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3-(5-BROMO-2-FURYL)-5-[(3-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOLE
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3-(5-BROMO-2-FURYL)-5-[(3-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOLE
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3-(5-BROMO-2-FURYL)-5-[(3-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOLE

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